2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
Overview
Description
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chemical compound known for being an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder. The compound has the molecular formula C13H19NO and a molecular weight of 205.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the selective hydrogenation of naphthalene derivatives using nickel catalysts . The process includes the following steps:
Hydrogenation: Naphthalene is hydrogenated in the presence of a nickel catalyst to form 1,2,3,4-tetrahydronaphthalene.
Methoxylation: The tetrahydronaphthalene derivative is then methoxylated to introduce the methoxy group at the 7th position.
Amination: Finally, the methoxylated compound undergoes amination to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of agomelatine, it is relevant in the study of antidepressant mechanisms and drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Agomelatine works by acting as an agonist at melatonin receptors and as an antagonist at serotonin receptors, which helps regulate mood and circadian rhythms. The compound may interact with similar molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Agomelatine: The parent compound, used as an antidepressant.
1-(2-Aminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene: A closely related compound with similar structural features.
N-[2-(1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl)ethyl]amine: Another structurally similar compound.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific methoxy and amino substitutions on the tetrahydronaphthalene ring. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWQTGEQWUZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2CCN)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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